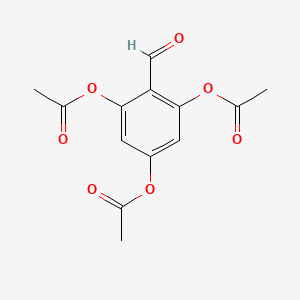
Benzaldehyde, 2,4,6-tris(acetyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2,4,6-tris(acetyloxy)- is an organic compound characterized by the presence of three acetyloxy groups attached to the benzaldehyde core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,4,6-tris(acetyloxy)- typically involves the acetylation of benzaldehyde derivatives. One common method includes the reaction of benzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the tris(acetyloxy) derivative .
Industrial Production Methods: Industrial production of Benzaldehyde, 2,4,6-tris(acetyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Types of Reactions:
Oxidation: Benzaldehyde, 2,4,6-tris(acetyloxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound typically yields benzyl alcohol derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as Lewis acids or bases.
Major Products Formed:
Oxidation: Formation of 2,4,6-tris(carboxy)benzaldehyde.
Reduction: Formation of 2,4,6-tris(hydroxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Benzaldehyde, 2,4,6-tris(acetyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2,4,6-tris(acetyloxy)- involves its interaction with specific molecular targets and pathways. The acetyloxy groups enhance its reactivity, allowing it to participate in various biochemical reactions. The compound can modulate enzyme activity and interact with cellular components, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Benzaldehyde: The parent compound with a simpler structure.
Benzaldehyde, 2,4,6-tris(hydroxy)-: A derivative with hydroxyl groups instead of acetyloxy groups.
Benzaldehyde, 2,4,6-tris(methoxy)-: A derivative with methoxy groups.
Uniqueness: Benzaldehyde, 2,4,6-tris(acetyloxy)- is unique due to the presence of three acetyloxy groups, which significantly alter its chemical properties and reactivity compared to its simpler analogs. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
53277-19-3 |
|---|---|
Formule moléculaire |
C13H12O7 |
Poids moléculaire |
280.23 g/mol |
Nom IUPAC |
(3,5-diacetyloxy-4-formylphenyl) acetate |
InChI |
InChI=1S/C13H12O7/c1-7(15)18-10-4-12(19-8(2)16)11(6-14)13(5-10)20-9(3)17/h4-6H,1-3H3 |
Clé InChI |
DNSSDCRQJMMBAK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14640563.png)
![7-Iodobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14640570.png)
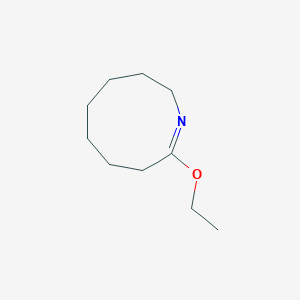
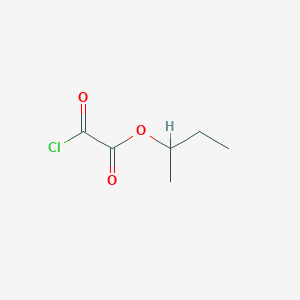
![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)
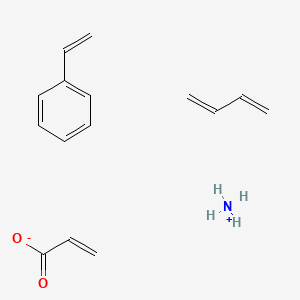
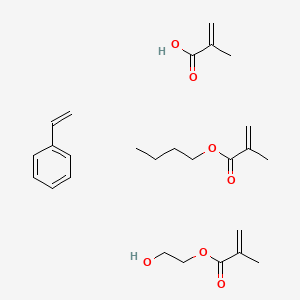
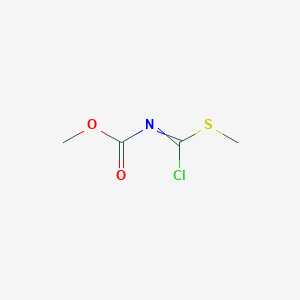
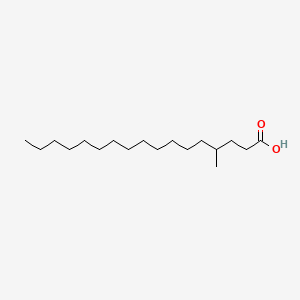
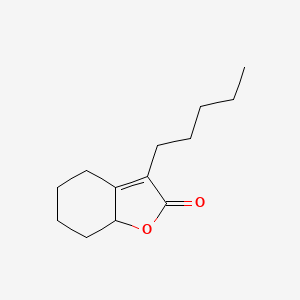
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)

